molecular formula C7H14N2O2 B2935873 2-Cyclopentyl-2-hydroxyacetohydrazide CAS No. 2230799-37-6

2-Cyclopentyl-2-hydroxyacetohydrazide

Cat. No.: B2935873
CAS No.: 2230799-37-6
M. Wt: 158.201
InChI Key: CDNOQYNNMMUUGK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-hydroxyacetohydrazide is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of a cyclopentyl ring attached to a hydroxyacetohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-hydroxyacetohydrazide typically involves the reaction of cyclopentanone with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-hydroxyacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopentyl-2-hydroxyacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-hydroxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopentyl ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the cyclopentyl ring and the hydroxyacetohydrazide group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple research fields make it a valuable compound .

Properties

IUPAC Name

2-cyclopentyl-2-hydroxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)6(10)5-3-1-2-4-5/h5-6,10H,1-4,8H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNOQYNNMMUUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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